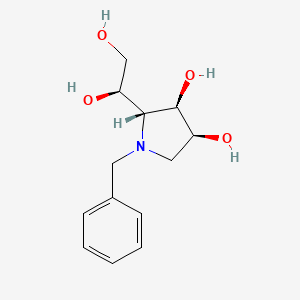
N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol is a synthetic compound belonging to the class of iminosugars These compounds are characterized by the presence of a nitrogen atom replacing the endocyclic oxygen atom in a sugar molecule Iminosugars are known for their ability to inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol typically involves the use of D-mannose as a starting material. The synthetic route includes several key steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-mannose are protected using isopropylidene groups to form 2,3:5,6-di-O-isopropylidene-D-mannose.
Formation of Imino Group: The protected mannose is then subjected to reductive amination with benzylamine to introduce the imino group, resulting in N-benzyl-2,3:5,6-di-O-isopropylidene-1,4-imino-D-allitol.
Deprotection: The final step involves the removal of the isopropylidene protecting groups to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as N-substituted iminosugars and their oxidized or reduced forms .
Applications De Recherche Scientifique
N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol has several scientific research applications:
Chemistry: It is used as a glycosidase inhibitor in the study of carbohydrate metabolism and enzyme mechanisms.
Biology: The compound is employed in research on glycoprotein processing and lysosomal storage disorders.
Medicine: It has potential therapeutic applications in the treatment of diseases such as diabetes, cancer, and viral infections due to its enzyme inhibitory properties.
Industry: The compound is used in the synthesis of other bioactive molecules and as a tool in drug discovery.
Mécanisme D'action
The mechanism of action of N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol involves its ability to mimic the transition state of glycosidase-catalyzed reactions. By binding to the active site of glycosidases, it inhibits their activity, thereby preventing the hydrolysis of glycosidic bonds. This inhibition can modulate various biological processes, including glycoprotein processing and glycogen metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dideoxy-1,4-imino-D-arabinitol (DAB): A potent glycosidase inhibitor with similar structural features.
1,4-Dideoxy-1,4-imino-D-mannitol (DIM): Another iminosugar with glycosidase inhibitory properties.
Isofagomine: A well-known glycosidase inhibitor used in the treatment of Gaucher disease.
Uniqueness
N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol is unique due to its specific benzyl substitution, which enhances its binding affinity and selectivity towards certain glycosidases. This makes it a valuable tool in both research and therapeutic applications .
Propriétés
Numéro CAS |
117770-11-3 |
|---|---|
Formule moléculaire |
C13H19NO4 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
(2R,3R,4S)-1-benzyl-2-[(1R)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C13H19NO4/c15-8-11(17)12-13(18)10(16)7-14(12)6-9-4-2-1-3-5-9/h1-5,10-13,15-18H,6-8H2/t10-,11-,12+,13-/m0/s1 |
Clé InChI |
GJXFUTMBLXCJRJ-RVMXOQNASA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H](N1CC2=CC=CC=C2)[C@H](CO)O)O)O |
SMILES canonique |
C1C(C(C(N1CC2=CC=CC=C2)C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


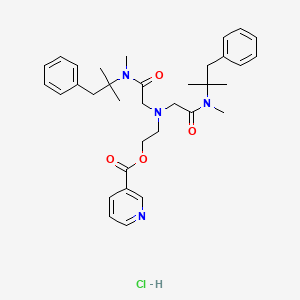
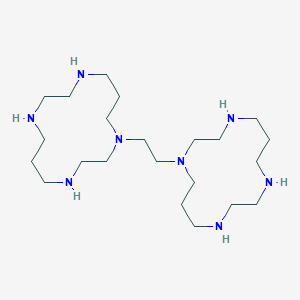

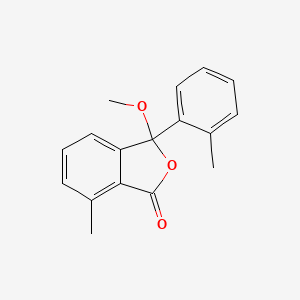
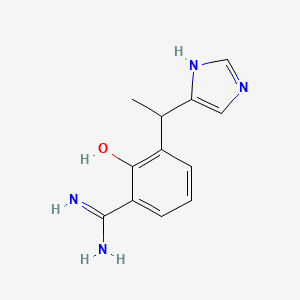
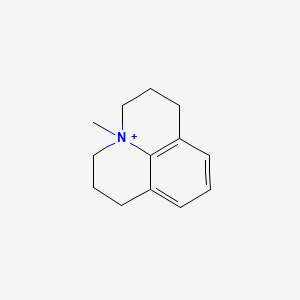
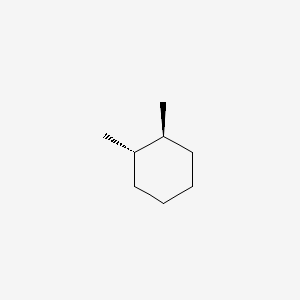
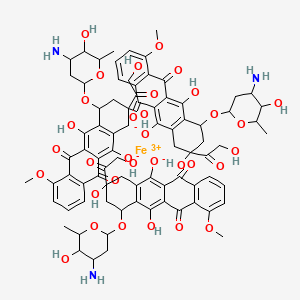
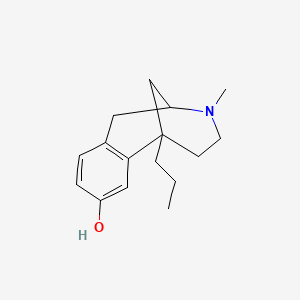
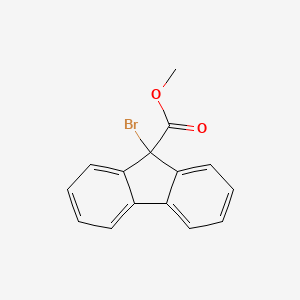
![N-[3-(4-nitrophenoxy)propyl]acetamide](/img/structure/B12794804.png)



